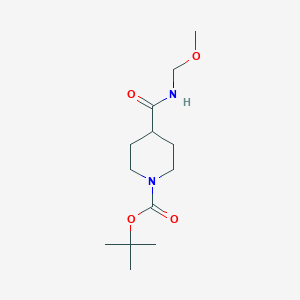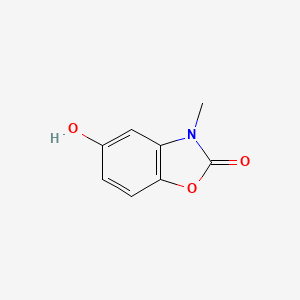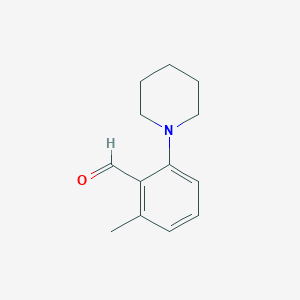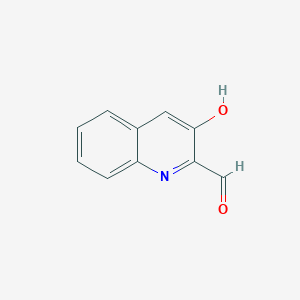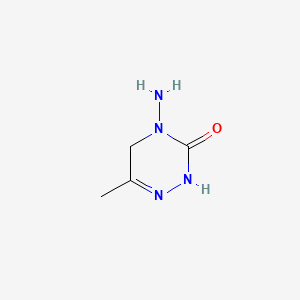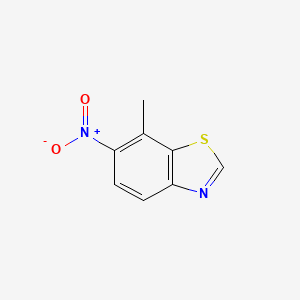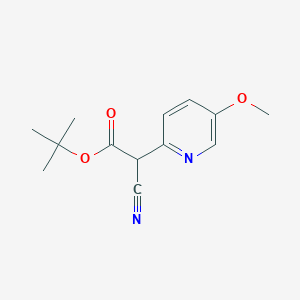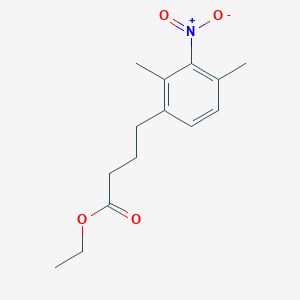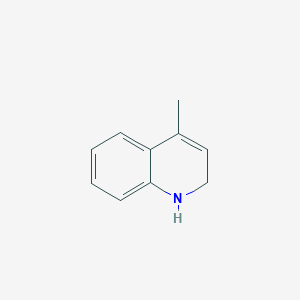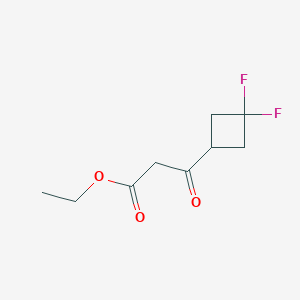
Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate
描述
Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate is a chemical compound with a unique structure that includes a cyclobutane ring, a propanoic acid moiety, and two fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate typically involves the reaction of cyclobutane derivatives with fluorinating agents under controlled conditions. One common method includes the use of ethyl esters as starting materials, which undergo fluorination and subsequent cyclization to form the desired product. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced fluorinating agents and optimized reaction conditions can enhance the efficiency and scalability of the production process. Quality control measures are essential to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
科学研究应用
Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activity. The cyclobutane ring structure may also contribute to the compound’s stability and reactivity in various chemical and biological contexts.
相似化合物的比较
Similar Compounds
- Cyclobutanepropanoic acid, 3,3-difluoro-beta-oxo-, methyl ester
- Cyclobutanepropanoic acid, alpha-amino-3,3-difluoro-
Uniqueness
Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate is unique due to its specific combination of a cyclobutane ring, propanoic acid moiety, and two fluorine atoms This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds
属性
分子式 |
C9H12F2O3 |
|---|---|
分子量 |
206.19 g/mol |
IUPAC 名称 |
ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate |
InChI |
InChI=1S/C9H12F2O3/c1-2-14-8(13)3-7(12)6-4-9(10,11)5-6/h6H,2-5H2,1H3 |
InChI 键 |
VYLFLRGBHDAMOI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)C1CC(C1)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
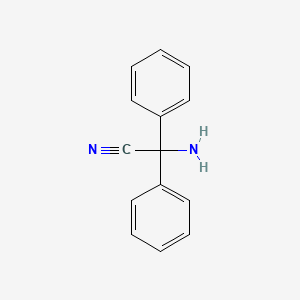
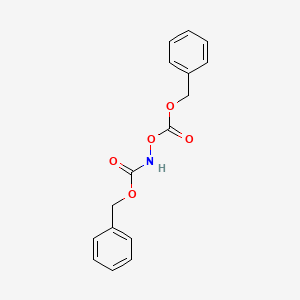
![3-[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]phenol](/img/structure/B8715336.png)
